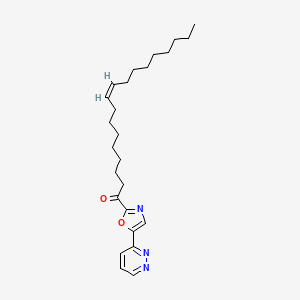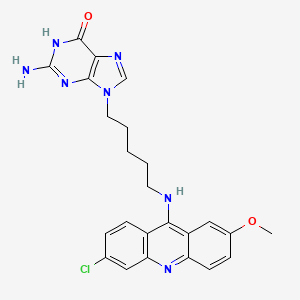![molecular formula C19H17NO4 B12917613 Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy- CAS No. 154885-41-3](/img/structure/B12917613.png)
Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one is a complex organic compound belonging to the class of isoquinoline alkaloids. This compound is characterized by its unique structure, which includes three methoxy groups attached to an indoloisoquinoline core. It is known for its potential biological activities and has been the subject of various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the indole ring, followed by the introduction of the isoquinoline moiety. The methoxy groups are then added through methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted isoquinolines.
科学研究应用
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.
相似化合物的比较
Similar Compounds
Jatrorrhizine: Another isoquinoline alkaloid with similar structural features.
Berberine: A well-known isoquinoline alkaloid with various biological activities.
Palmatine: Similar in structure and known for its antimicrobial properties.
Uniqueness
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one is unique due to its specific arrangement of methoxy groups and its indoloisoquinoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
154885-41-3 |
|---|---|
分子式 |
C19H17NO4 |
分子量 |
323.3 g/mol |
IUPAC 名称 |
8,9,10-trimethoxy-11H-indolo[1,2-b]isoquinolin-6-one |
InChI |
InChI=1S/C19H17NO4/c1-22-16-10-14-13(17(23-2)18(16)24-3)9-12-8-11-6-4-5-7-15(11)20(12)19(14)21/h4-8,10H,9H2,1-3H3 |
InChI 键 |
OTQPFDXXJOKAHK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2CC3=CC4=CC=CC=C4N3C(=O)C2=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)





![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)



